AV-Ceramide

Descripción

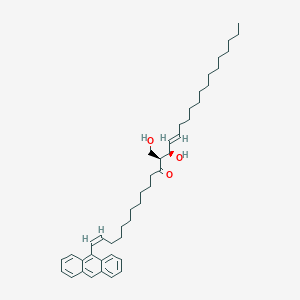

Structure

2D Structure

Propiedades

IUPAC Name |

(1Z,13S,14R,15E)-1-anthracen-9-yl-14-hydroxy-13-(hydroxymethyl)nonacosa-1,15-dien-12-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H64O3/c1-2-3-4-5-6-7-8-9-10-13-16-19-22-33-43(46)42(36-45)44(47)34-23-20-17-14-11-12-15-18-21-32-41-39-30-26-24-28-37(39)35-38-29-25-27-31-40(38)41/h21-22,24-33,35,42-43,45-46H,2-20,23,34,36H2,1H3/b32-21-,33-22+/t42-,43+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAZHFXGFXOZVCO-WXOYOUKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(CO)C(=O)CCCCCCCCCC=CC1=C2C=CC=CC2=CC3=CC=CC=C31)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)C(=O)CCCCCCCCC/C=C\C1=C2C=CC=CC2=CC3=CC=CC=C31)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H64O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

641.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural and Functional Characteristics of Av Ceramide As a Fluorescent Probe

Molecular Architecture and Design Principles

The efficacy of AV-Ceramide as a fluorescent probe is rooted in its unique molecular structure, which combines the biological relevance of ceramide with the spectral properties of the anthrylvinyl group.

This compound is a fluorescently-tagged probe consisting of a ceramide molecule, specifically C10-ceramide, where an anthrylvinyl (AV) group is attached to the end of the acyl chain. glpbio.comcvmh.frglpbio.comcaymanchem.comglpbio.com This design positions the fluorescent label on the amide-linked acyl chain of the ceramide molecule. medchemexpress.commedchemexpress.com The ceramide itself is a fundamental lipid composed of a sphingosine (B13886) base linked to a fatty acid via an amide bond. nih.gov In the case of C10 this compound (d18:1/10:0), the sphingosine base is d18:1 and the acyl chain is a 10-carbon chain. glpbio.comcvmh.frmedchemexpress.com The formal chemical name for a common variant is (11E)-12-(9-anthracenyl)-N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-11-dodecenamide. cvmh.frcaymanchem.com This specific attachment allows the probe to mimic the behavior of natural ceramides (B1148491) within cellular membranes.

The anthrylvinyl group is characterized as being relatively small and non-polar. glpbio.comcaymanchem.com This non-polar nature facilitates its ready orientation within the central, hydrophobic region of a lipid bilayer. glpbio.comcaymanchem.commedchemexpress.commedchemexpress.com This positioning is crucial for its function, as it allows the probe to report on the local environment deep within the membrane core. The localization of the AV moiety in the hydrophobic core is a key design principle that enables the study of processes like the CERT (ceramide transfer protein)-mediated transfer of ceramide between membranes. medchemexpress.commedchemexpress.com

Integration of the Anthrylvinyl Moiety with Ceramide Backbone

Spectroscopic Properties Enabling Research Applications

The utility of this compound in research is defined by its distinct spectroscopic characteristics, which are leveraged for fluorescence detection and energy transfer-based assays.

This compound exhibits characteristic excitation and emission spectra that are sensitive to its environment. In ethanol, the probe has UV absorption maxima at approximately 351, 368, and 387 nm. researchgate.net When excited at 370 nm, it displays an emission maximum around 430 nm, with a shoulder at 412 nm. researchgate.net Another report specifies an excitation wavelength of 370 nm and an emission wavelength of 420 nm, with the emission being monitored to track ceramide transfer. nih.gov These spectral properties are similar to other anthrylvinyl probes and are fundamental to its use in fluorescence-based assays. researchgate.net

| Property | Wavelength (nm) | Solvent/Condition | Reference |

|---|---|---|---|

| Excitation Maxima | 351, 368, 387 | Ethanol | researchgate.net |

| Excitation for Emission Scan | 370 | Ethanol | researchgate.netnih.gov |

| Emission Maximum | 430 (shoulder at 412) | Ethanol | researchgate.net |

| Emission for Transfer Assay | 420 | Liposomes | nih.gov |

This compound is frequently employed as an energy donor in Fluorescence Resonance Energy Transfer (FRET) assays. glpbio.comcaymanchem.com FRET is a mechanism where an excited donor fluorophore transfers energy non-radiatively to a nearby acceptor molecule when their emission and absorption spectra overlap, and they are within a very short distance (typically under 10 nanometers). evidentscientific.com In a typical assay setup, donor liposomes are prepared containing this compound along with a suitable quencher or acceptor molecule, such as a perylenoyl-labeled lipid or 3,3′-dihexadecyloxacarbocyanine (DiO-C16). nih.govresearchgate.net When this compound is in close proximity to the acceptor within the same vesicle, its fluorescence is quenched. researchgate.net The transfer of this compound to acceptor liposomes, which lack the quencher, results in an increase in the this compound fluorescence signal, allowing for real-time monitoring of lipid transfer between membranes. nih.govresearchgate.net This FRET-based approach is a powerful tool for studying the kinetics and mechanisms of protein-mediated lipid transport, such as that catalyzed by CERT. caymanchem.comresearchgate.net

Excitation and Emission Characteristics for Fluorescence Detection

Interactions with Biological Membranes and Lipid Environments

The biophysical behavior of this compound is largely dictated by the properties of its ceramide backbone, which influences how it integrates into and affects membrane structure. Ceramides in general are known to have a profound impact on the organization and stability of lipid bilayers. core.ac.uknih.gov

Due to their unique structure, including the ability to form extensive hydrogen bond networks, ceramides tend to self-associate and form highly ordered, gel-like domains within more fluid phospholipid membranes. mdpi.comnih.gov This property of inducing lateral segregation and increasing the order of surrounding lipids is a key aspect of ceramide's biological function. core.ac.ukmdpi.comdoria.fi The presence of ceramide can lead to the formation of ceramide-enriched platforms, which are thought to be important for cell signaling processes. mdpi.compnas.org The integration of this compound into a membrane, therefore, not only allows for the tracking of the molecule itself but also reflects these fundamental ceramide-lipid interactions that can alter membrane fluidity, packing, and domain organization. core.ac.ukdoria.finih.gov The specific lipid environment, in turn, can influence the efficiency of processes like CERT-mediated transfer, which has been shown to be sensitive to the lipid order in membranes. researchgate.net

Incorporation and Distribution within Cellular Membranes

Fluorescently labeled ceramide analogs are designed for efficient incorporation into cellular membranes, allowing for the study of lipid transport and localization. ontosight.ai The specific characteristics of the ceramide analog, particularly the nature of the attached fluorophore and the length of its acyl chain, significantly influence its uptake, distribution, and ultimate fate within the cell. ontosight.aiacs.org

Short-chain analogs, such as C6-NBD-Ceramide, are membrane-permeable and readily incorporated into cells. caymanchem.comfishersci.com Once inside, they typically accumulate in the Golgi apparatus, a central hub for sphingolipid metabolism and sorting. lumiprobe.comthermofisher.commedchemexpress.com This accumulation is a critical aspect of their function as probes, as the Golgi is where ceramides are metabolized into more complex sphingolipids like sphingomyelin (B164518) and glucosylceramide. thermofisher.com The subsequent movement of these fluorescently-labeled metabolites to other destinations, such as the plasma membrane, can then be tracked. caymanchem.comfishersci.com

The choice of fluorophore is a determining factor in the subcellular distribution of the probe. acs.org For instance, confocal microscopy studies have shown that probes labeled with BODIPY (boron-dipyrromethene) tend to accumulate in the Golgi apparatus. acs.orgnih.gov In contrast, newer probes utilizing far-red emitting fluorophores like COUPY have been observed to localize primarily in lysosomes and endosomes. acs.orgnih.gov This differential distribution underscores that the fluorophore itself can dictate the probe's trafficking pathway, independent of the ceramide backbone. acs.org

The distribution of these probes is not always uniform. In some cases, they can be found in distinct microdomains within a membrane, often referred to as lipid rafts. thermofisher.com For example, BODIPY FL C5-ganglioside GM1, a derivative of ceramide, has been shown to form clusters in membrane complexes that are enhanced by the presence of cholesterol. thermofisher.com

| Probe Name | Typical Subcellular Localization | Key Distribution Characteristics |

| C6-NBD-Ceramide | Golgi Apparatus | Metabolized and transported to the plasma membrane. caymanchem.comfishersci.commedchemexpress.com |

| BODIPY-Ceramide | Golgi Apparatus, Endosomes | Can form clusters in cholesterol-rich domains. acs.orgthermofisher.comnih.gov |

| COUPY-Ceramide | Lysosomes, Endosomes | Distribution is heavily influenced by the fluorophore. acs.orgnih.gov |

Influence of the Lipid Environment on Probe Behavior

The lipid environment of a cellular membrane plays a crucial role in modulating the behavior and fluorescent properties of ceramide probes. researchgate.net The local lipid composition, including factors like cholesterol content and the packing of lipid acyl chains, can alter the fluorescence emission, quantum yield, and lifetime of the probe. thermofisher.comresearchgate.net

One of the most well-documented examples of this is the concentration-dependent spectral shift of BODIPY-labeled ceramides. rupress.org At low concentrations within a membrane, these probes exhibit green fluorescence. nih.gov However, as their concentration increases in specific regions, such as the tightly packed membranes of the Golgi apparatus, they form excimers (excited-state dimers) that emit red fluorescence. nih.govrupress.org This property allows researchers to visually distinguish between areas of high and low probe concentration and to estimate the molar density of the probe within a membrane. nih.govrupress.org

The polarity and viscosity of the lipid environment also affect probe fluorescence. researchgate.net For instance, the fluorescence of NBD C6-ceramide is sensitive to the cholesterol content of the Golgi apparatus. thermofisher.com In cells depleted of cholesterol, the NBD fluorophore is more susceptible to photobleaching. thermofisher.com Similarly, environment-sensitive dyes can change their fluorescence intensity and lifetime in response to the viscosity of their surroundings, which differs between liquid-ordered and liquid-disordered phases of the membrane. researchgate.net

Molecular dynamics simulations have further elucidated the behavior of fluorescent probes within lipid bilayers. These studies show that probes orient themselves with their polar head groups towards the water-lipid interface while their hydrophobic tails extend into the membrane core. uc.pt The order and phase of the surrounding lipids (e.g., fluid versus gel phase) can force the probe to adopt different conformations, which in turn affects its fluorescent properties. uc.pt

| Probe Feature | Influencing Lipid Environment Factor | Observed Effect on Probe Behavior |

| BODIPY Fluorescence | High Probe Concentration/Molar Density | Shift from green to red emission due to excimer formation. nih.govrupress.org |

| NBD Fluorescence | Cholesterol Content | Reduced photostability in cholesterol-depleted environments. thermofisher.com |

| General Probe Fluorescence | Lipid Packing/Phase (Viscosity) | Changes in fluorescence intensity and lifetime. researchgate.net |

| Probe Conformation | Lipid Phase (Fluid vs. Gel) | Altered probe conformation to fit within the bilayer. uc.pt |

Methodological Applications of Av Ceramide in Cellular and Subcellular Studies

Assays for Inter-Organelle Lipid Trafficking

The non-vesicular transport of lipids between organelles is a fundamental process for maintaining cellular lipid homeostasis. AV-Ceramide-based assays have been instrumental in elucidating the mechanisms of this transport, particularly for ceramide, a central hub in sphingolipid metabolism.

The transfer of ceramide from its site of synthesis in the endoplasmic reticulum (ER) to the Golgi apparatus for sphingomyelin (B164518) (SM) synthesis is a critical, rate-limiting step. researchgate.netscientificarchives.com This process is primarily mediated by the Ceramide Transfer Protein (CERT). scientificarchives.comnih.govnih.gov this compound is a key component in in vitro assays designed to monitor the activity of CERT. medchemexpress.comresearchgate.net

A widely used method is the Förster resonance energy transfer (FRET)-based assay. researchgate.netnih.govresearchgate.net This assay typically involves two populations of liposomes: donor vesicles containing the fluorescent this compound and a quencher, and acceptor vesicles. nih.gov When CERT is introduced, it extracts this compound from the donor liposomes and transfers it to the acceptor liposomes. nih.gov The resulting separation of this compound from its quencher leads to an increase in fluorescence emission, which can be monitored in real-time to determine the rate of transfer. researchgate.netnih.gov This technique has been crucial for screening potential CERT inhibitors and for studying how the lipid environment affects CERT activity. medchemexpress.comscientificarchives.combiorxiv.org

| Assay Component | Function | Source(s) |

| This compound | Fluorescent lipid analog that is transferred by CERT. | medchemexpress.comnih.gov |

| Donor Liposomes | Vesicles containing this compound and a fluorescent quencher. | nih.gov |

| Acceptor Liposomes | Vesicles that receive this compound from the donor liposomes. | nih.gov |

| CERT Protein | The protein whose transfer activity is being measured. | nih.govumsystem.edu |

| Fluorescence Spectrometer | Instrument used to measure the change in fluorescence over time. | nih.govnih.gov |

Beyond its specific use in CERT assays, this compound serves as a powerful probe for quantifying the broader non-vesicular flow of lipids between membranes. nih.govnih.gov Non-vesicular transport is essential for the rapid movement of lipids like ceramide, which is faster than can be accounted for by vesicular trafficking alone. ucl.ac.ukescholarship.org The principle of these assays often relies on FRET, where the transfer of this compound from a donor to an acceptor membrane population results in a measurable change in fluorescence. nih.govabo.fi By carefully controlling the experimental conditions, such as the concentrations of donor and acceptor vesicles, researchers can derive quantitative data on the rate and efficiency of lipid flow. abo.fi These studies have provided evidence that non-vesicular ceramide transport is a temperature- and cytosol-dependent but energy-independent process, and have helped to biochemically demonstrate the importance of membrane contact sites in facilitating this transport. nih.gov

Understanding the kinetics of lipid transfer is fundamental to comprehending the regulation of lipid metabolism. Assays employing this compound allow for the detailed characterization of these kinetics. nih.govabo.fi By monitoring the initial rate of fluorescence increase as this compound is transferred, researchers can determine key kinetic parameters. nih.gov Studies have shown that the transfer process often follows first-order kinetics. abo.fi The data generated from these kinetic analyses can reveal how factors such as the lipid composition of the donor and acceptor membranes, the presence of specific proteins, and the ionic strength of the buffer influence the rate of ceramide transfer. abo.fi For instance, the presence of negatively charged lipids in donor vesicles has been shown to decrease the kinetic rate of transfer mediated by certain lipid transfer proteins. abo.fi

| Kinetic Parameter | Description | Method of Determination | Source(s) |

| Initial Transfer Rate (νo) | The rate of lipid transfer at the beginning of the reaction. | Derived from the initial slope of the fluorescence increase over time. | nih.gov |

| Transfer Half-Time (t1/2) | The time required for half of the transferable lipid to be moved. | Calculated from the kinetic trace of the transfer reaction. | abo.finist.gov |

| First-Order Kinetics | A reaction rate that is proportional to the concentration of one reactant. | Determined by observing if the transfer half-time is independent of the initial substrate concentration. | abo.fi |

Quantitative Measurement of Non-Vesicular Lipid Flow

Investigation of Ceramide Metabolic Pathways Using this compound

This compound and other fluorescently labeled precursors can be applied to study the flux and dynamics of ceramide through its major metabolic pathways.

The de novo synthesis pathway is a primary source of cellular ceramide, starting from the condensation of serine and palmitoyl-CoA. mdpi.comcreative-proteomics.comahajournals.org While this compound itself is a product, the principles of fluorescent labeling can be applied to the precursors of this pathway to indirectly monitor its flux. For instance, by using a fluorescently labeled version of serine or a fatty acid, researchers can track its incorporation into newly synthesized ceramide. The appearance of the fluorescent signal in ceramide and its subsequent metabolites over time provides a measure of the synthetic flux. This approach allows for the study of how various stimuli or inhibitors affect the rate of de novo ceramide synthesis. ahajournals.orgahajournals.org For example, inhibiting key enzymes in the pathway, such as serine palmitoyltransferase, has been shown to decrease the levels of transcriptionally active SREBP and SRE-mediated gene transcription, demonstrating the link between ceramide synthesis and other cellular regulatory networks. ahajournals.org

Another major pathway for generating ceramide is the hydrolysis of sphingomyelin by sphingomyelinases (SMases). frontiersin.orgresearchgate.netfrontiersin.org This pathway is often rapidly activated in response to cellular stress. frontiersin.orgnih.gov To study the dynamics of this process, a fluorescent analog of sphingomyelin, where the ceramide backbone is an this compound, could be used. Cells would be loaded with this fluorescent sphingomyelin. Upon activation of SMases, the hydrolysis of the fluorescent sphingomyelin would release this compound, leading to a change in the fluorescence signal that can be monitored. This would allow for a real-time analysis of SMase activity within a cellular context. This method would be valuable for understanding how different agonists or pathological conditions modulate the activity of various SMase isoforms and, consequently, the production of ceramide from sphingomyelin. researchgate.netnih.gov Studies have shown that ceramide generated from this pathway is crucial for inducing neuronal differentiation in certain cell models. nih.gov

Probing the Sphingolipid Salvage Pathway

The sphingolipid salvage pathway is a crucial recycling mechanism where complex sphingolipids are broken down into their constituent parts, which are then reutilized for the synthesis of new sphingolipids, including ceramides (B1148491). nih.govmdpi.com This pathway is estimated to contribute significantly to sphingolipid biosynthesis, ranging from 50% to 90%. nih.gov this compound, as a fluorescently labeled ceramide analog, serves as a valuable tool to trace and understand the dynamics of this recycling process within the cell.

The salvage pathway involves the enzymatic breakdown of complex sphingolipids by enzymes like sphingomyelinases (SMases) and glucocerebrosidases to yield ceramide, which is further hydrolyzed by ceramidases into sphingosine (B13886). nih.govmdpi.com This sphingosine is then re-acylated by ceramide synthases (CerS) to form new ceramide molecules. nih.govfrontiersin.org By introducing this compound into cellular systems, researchers can monitor its incorporation into various sphingolipid species and track its movement through different subcellular compartments involved in the salvage pathway. This allows for the investigation of the pathway's regulation and its contribution to ceramide-dependent cellular signaling. nih.gov For instance, studies can elucidate how different stimuli or pathological conditions affect the rate of sphingolipid recycling and the subsequent generation of ceramide. nih.govnih.gov

Application in Investigating Ceramide-Related Enzyme Activities

This compound and similar fluorescent ceramide analogs are instrumental in studying the activity of key enzymes involved in ceramide metabolism. These probes allow for real-time visualization and quantification of enzymatic reactions within cellular and in vitro systems.

Ceramide synthases (CerS) are a family of six enzymes (CerS1-6) that catalyze the N-acylation of a sphingoid base to form dihydroceramide (B1258172) or ceramide. nih.govfrontiersin.org Each CerS isoform exhibits specificity for fatty acyl-CoAs of different chain lengths, leading to the production of a diverse range of ceramide species. frontiersin.orgbiorxiv.org this compound can be utilized to investigate the substrate preferences and activities of these synthases.

By employing this compound in assays with purified enzymes or cell lysates, researchers can determine which CerS isoforms are capable of utilizing this particular ceramide analog. researchgate.net This information is crucial for understanding how the production of specific ceramide species is regulated and how it contributes to various cellular processes. For example, studies have shown that CerS1, CerS5, and CerS6 are particularly implicated in cell signaling. researchgate.net The ability to monitor the incorporation of this compound into different ceramide pools can provide insights into the roles of specific CerS enzymes in health and disease. biorxiv.org

Table 1: Human Ceramide Synthase Isoforms and their Acyl-CoA Specificity

| Ceramide Synthase | Acyl-CoA Specificity |

| CerS1 | C18:0 |

| CerS2 | C20:0, C22:0, C24:0, C24:1 |

| CerS3 | >C26 |

| CerS4 | C18:0, C20:0 |

| CerS5 | C14:0, C16:0 |

| CerS6 | C14:0, C16:0 |

| Data sourced from multiple studies. frontiersin.orgresearchgate.netahajournals.org |

Sphingomyelinases (SMases) are enzymes that hydrolyze sphingomyelin to generate ceramide and phosphocholine. mdpi.comcreative-proteomics.com There are several types of SMases, categorized by their optimal pH, including acid SMase (aSMase) and neutral SMase (nSMase). mdpi.com These enzymes play a critical role in cellular responses to stress and in various signaling pathways. pnas.org

Fluorescently labeled sphingomyelin analogs, structurally related to this compound, are commonly used to measure SMase activity. nih.gov In these assays, the hydrolysis of the labeled sphingomyelin by SMases results in the production of a fluorescent ceramide product, which can be quantified to determine enzyme activity. nih.govacs.org This method allows for the investigation of SMase activation in response to various stimuli, such as inflammatory cytokines or pathogens. pnas.orgnih.gov For example, studies have used such assays to demonstrate the activation of SMase in response to TNF-α and its role in generating ceramide-rich platforms in cell membranes. pnas.orgahajournals.org

Table 2: Common Assay Methods for Sphingomyelinase Activity

| Assay Method | Principle | Detection |

| Fluorescent Substrate Assay | Hydrolysis of a fluorescently labeled sphingomyelin analog (e.g., NBD-SM) to a fluorescent ceramide product. | Fluorescence measurement (e.g., HPLC, plate reader). nih.gov |

| Enzyme-Coupled Assay | SMase hydrolyzes sphingomyelin to ceramide and phosphorylcholine. Phosphorylcholine is further processed by other enzymes to produce a detectable signal (e.g., colorimetric or fluorescent). | Absorbance or fluorescence measurement. echelon-inc.com |

| Radiometric Assay | Hydrolysis of radiolabeled sphingomyelin (e.g., [14C]sphingomyelin) and separation of the radiolabeled ceramide product. | Scintillation counting. nih.govbiorxiv.org |

Ceramidases are a family of enzymes that catalyze the hydrolysis of ceramide into sphingosine and a free fatty acid. mdpi.com There are five known human ceramidases, which are classified based on their optimal pH: acid, neutral, and alkaline ceramidases. mdpi.complos.org These enzymes are crucial for regulating the cellular levels of ceramide and its metabolites. researchgate.net

This compound can serve as a substrate in assays designed to measure ceramidase activity. The enzymatic breakdown of this compound by ceramidases would result in the release of a fluorescently tagged fatty acid and a non-fluorescent sphingosine backbone. By monitoring the change in fluorescence, researchers can quantify the rate of ceramide hydrolysis. acs.org This approach enables the study of how ceramidase activity is regulated and its role in various diseases. For instance, aberrant acid ceramidase activity has been implicated in several human cancers and Alzheimer's disease. nih.gov

Table 3: Human Ceramidase Family

| Enzyme | Optimal pH | Subcellular Location |

| Acid Ceramidase (ASAH1) | 4.5 | Lysosomes. nih.gov |

| Neutral Ceramidase (ASAH2) | 7.4 | Plasma membrane, mitochondria. nih.gov |

| Alkaline Ceramidase 1 (ACER1) | 9.0 | Endoplasmic Reticulum, Golgi. researchgate.net |

| Alkaline Ceramidase 2 (ACER2) | 9.0 | Endoplasmic Reticulum, Golgi. researchgate.net |

| Alkaline Ceramidase 3 (ACER3) | 9.4 | Endoplasmic Reticulum, Golgi. plos.org |

Enzymatic Conversion by Sphingomyelinases (SMases)

Cell-Based Assays for Lipid Dynamics

The use of fluorescent lipid analogs like this compound in living cells provides a powerful tool for visualizing and quantifying lipid trafficking, localization, and dynamics in real-time.

This compound and other cell-permeable ceramide analogs have been extensively used in a variety of cultured cell lines to investigate the multifaceted roles of ceramide in cellular processes.

Jurkat T-cells: In this human T-lymphocyte cell line, ceramide has been implicated in the regulation of apoptosis and T-cell receptor signaling. pnas.orgfrontiersin.org Fluorescent ceramide analogs can be used to visualize the formation of ceramide-rich platforms in the plasma membrane upon T-cell activation and to study their role in signal transduction. frontiersin.org Studies have shown that exogenous ceramides can induce both apoptosis and necrosis in Jurkat cells, highlighting the dose-dependent and context-specific effects of this lipid. uchile.cl

Human Umbilical Vein Endothelial Cells (HUVEC): HUVECs are a widely used model for studying endothelial cell function and dysfunction. Ceramide has been shown to have complex effects on these cells, including the induction of apoptosis and the regulation of nitric oxide (NO) production. ahajournals.orgnih.govnih.gov For example, C6-ceramide treatment in HUVECs has been demonstrated to reduce bioactive NO levels while simultaneously increasing the expression of endothelial NO synthase (eNOS). ahajournals.org Fluorescent ceramides can be employed to track the subcellular localization of ceramide and its influence on signaling pathways that govern vascular homeostasis. nih.govresearchgate.net

MCF-7 cells: This human breast cancer cell line is a common model for studying cancer biology and the effects of anti-cancer therapies. Ceramide is a known mediator of apoptosis in cancer cells, and its levels are often modulated by chemotherapeutic agents. oncotarget.comnih.gov Studies in MCF-7 cells have shown that ceramide accumulation, induced by treatments like tamoxifen, leads to cell death. nih.gov Furthermore, the combination of a cell-permeable ceramide analog with an acid ceramidase inhibitor has been shown to synergistically decrease the viability of MCF-7 cells. preprints.orgmdpi.com The use of this compound in these cells can help to elucidate the mechanisms by which ceramide-based therapies exert their effects and to identify potential strategies to overcome drug resistance. nih.gov

Table 4: Summary of this compound Applications in Specific Cell Lines

| Cell Line | Research Focus | Key Findings with Ceramide Analogs |

| Jurkat T-cells | Apoptosis, T-cell receptor signaling | Induction of apoptosis and necrosis; formation of ceramide-rich platforms. pnas.orgfrontiersin.orguchile.cl |

| HUVEC | Endothelial function, apoptosis, nitric oxide signaling | Reduction of bioactive NO, increased eNOS expression, induction of apoptosis. ahajournals.orgnih.govnih.gov |

| MCF-7 | Cancer biology, apoptosis, chemotherapy response | Induction of apoptosis, synergistic effects with ceramidase inhibitors. nih.govpreprints.orgmdpi.com |

Live-Cell Imaging Techniques with this compound

This compound is a synthetically modified ceramide that serves as a fluorescent probe for visualizing and tracking ceramide dynamics within cellular and model membrane systems. caymanchem.combiorxiv.org This probe consists of a C10 ceramide backbone to which an anthrylvinyl (AV) fluorescent group is attached at the end of the acyl chain. caymanchem.com The anthrylvinyl moiety is a relatively small and non-polar fluorophore that readily inserts into the hydrophobic core of lipid bilayers, minimally perturbing the membrane structure while allowing for sensitive detection. caymanchem.com

The primary application of this compound in cellular studies is the real-time monitoring of ceramide transport between membranes, particularly the non-vesicular transfer from the Endoplasmic Reticulum (ER) to the Golgi apparatus mediated by the ceramide transfer protein (CERT). nih.govscientificarchives.com This process is often studied using in vitro fluorescence assays, most notably those based on Förster Resonance Energy Transfer (FRET). caymanchem.comrki.de

In a typical FRET-based assay, two populations of liposomes (model membranes) are prepared: a "donor" liposome (B1194612) containing this compound and an "acceptor" liposome containing a different fluorophore that can act as a FRET partner. When the CERT protein is introduced, it extracts this compound from the donor liposome and transfers it to the acceptor liposome. The close proximity of the this compound and the acceptor fluorophore within the same bilayer enables FRET, leading to a measurable change in the fluorescence signal (e.g., a decrease in donor fluorescence and an increase in acceptor fluorescence). rki.de This change is directly proportional to the rate of ceramide transfer, allowing researchers to quantify the activity of the CERT protein under various conditions. nih.gov

Studies have utilized this technique to investigate how the lipid environment affects CERT activity. For instance, research has shown that CERT-mediated transfer of the this compound analogue is significantly reduced when the ceramide is located within tightly packed membrane domains, such as those rich in sphingomyelin. nih.gov Conversely, transfer is more efficient from more fluid membrane environments. nih.gov These findings, enabled by live imaging techniques with this compound, are crucial for understanding the regulation of sphingolipid metabolism and trafficking in cells. nih.govembopress.org

| Property | Description | Primary Research Application |

|---|---|---|

| Structure | C10 Ceramide with a terminal anthrylvinyl (AV) fluorescent group on the acyl chain. caymanchem.combiorxiv.org | Mimics natural ceramide for transport studies. nih.gov |

| Fluorophore | Anthrylvinyl (AV) group. caymanchem.com | Acts as a FRET donor or a standalone fluorescent tag. caymanchem.comrki.de |

| Membrane Integration | The non-polar AV group orients within the hydrophobic core of the lipid bilayer. caymanchem.com | Allows for monitoring of inter-membrane lipid transfer. nih.gov |

| Primary Technique | Förster Resonance Energy Transfer (FRET) assays. rki.de | Quantifying the activity of ceramide transfer proteins like CERT. nih.govrki.de |

| Key Finding | Demonstrated that CERT activity is sensitive to membrane lipid packing and composition. nih.gov | Elucidating the regulatory mechanisms of ceramide trafficking. scientificarchives.comembopress.org |

Fractionation and Lipidomics in Conjunction with Probe Labeling

While live-cell imaging with this compound provides invaluable data on the real-time dynamics of ceramide transport, a more comprehensive understanding requires correlating these dynamics with the absolute quantities and species of endogenous lipids within specific cellular compartments. This is achieved by combining fluorescent probe labeling with subcellular fractionation and mass spectrometry-based lipidomics. embopress.org Although these techniques are often performed separately, their conjunctive use provides a powerful multi-faceted approach.

The workflow begins with labeling live cells with a fluorescent ceramide analog like this compound or a similar probe such as NBD-ceramide. nih.gov Live-cell microscopy (e.g., confocal microscopy) is first used to observe the dynamic processes, such as the movement of the probe from the ER to the Golgi or its incorporation into specific membrane domains. nih.govbiologists.com

Following the imaging step, the cells are harvested and subjected to subcellular fractionation. This biochemical technique involves cell lysis followed by a series of centrifugation steps to separate the major organelles—such as the nucleus, mitochondria, ER, Golgi apparatus, and plasma membrane—into distinct fractions. embopress.org The success of the fractionation is typically validated using marker proteins specific to each organelle.

Once the subcellular fractions are isolated, the lipids are extracted from each fraction using organic solvents. The extracted lipid samples are then analyzed by advanced mass spectrometry techniques, typically high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). musc.eduresearchgate.net This lipidomics analysis allows for the precise identification and quantification of a wide array of endogenous lipid species, including the different acyl-chain variants of ceramide (e.g., C16-Cer, C24-Cer), sphingomyelin, and other related sphingolipids. musc.edumdpi.com

By combining these methodologies, researchers can link the observed trafficking pathway and kinetics of the fluorescent probe to the steady-state lipid composition of the origin and destination organelles. For example, after observing CERT-mediated transport of this compound from the ER to the Golgi, subsequent lipidomic analysis of isolated ER and Golgi fractions can reveal how this transport influences the endogenous ceramide and sphingomyelin profiles in those compartments. acs.orgbiorxiv.org This integrated approach was pivotal in demonstrating that CERT specifically transports ceramide for sphingomyelin synthesis in the Golgi. scientificarchives.comembopress.org It also allows for the investigation of how pathological conditions or pharmacological interventions, such as the use of CERT inhibitors, alter both ceramide transport and the subcellular distribution of ceramide species. biorxiv.org

| Step | Technique | Purpose | Information Gained |

|---|---|---|---|

| 1. Labeling & Imaging | Live-Cell Confocal or FRET Microscopy | Introduce this compound probe into live cells. | Real-time visualization of ceramide transport pathways and kinetics. biologists.com |

| 2. Fractionation | Differential Centrifugation | Isolate specific organelles (ER, Golgi, Mitochondria, etc.) from cells. | Separation of cellular compartments for compositional analysis. embopress.org |

| 3. Extraction | Solvent-based Lipid Extraction | Extract total lipids from each isolated organelle fraction. | Preparation of samples for mass spectrometry. |

| 4. Analysis | HPLC-MS/MS Lipidomics | Identify and quantify endogenous ceramide and other lipid species. | Quantitative profile of lipid composition within each organelle. musc.edu |

| 5. Integration | Correlative Data Analysis | Combine dynamic imaging data with static quantitative lipid profiles. | Comprehensive understanding of ceramide trafficking and its impact on subcellular lipid homeostasis. embopress.orgbiorxiv.org |

Elucidating Ceramide Metabolism and Homeostasis Through Av Ceramide Research

Regulation of Ceramide Levels in Intracellular Compartments

The subcellular localization of ceramides (B1148491) is a key determinant of their physiological function. Research utilizing tools like AV-ceramide has provided significant insights into how ceramide concentrations are controlled within various organelles.

The endoplasmic reticulum (ER) is the primary site of de novo ceramide synthesis. biorxiv.orgspandidos-publications.com This multi-step enzymatic pathway begins with the condensation of serine and palmitoyl-CoA by serine palmitoyltransferase (SPT). mdpi.com The resulting 3-ketodihydrosphingosine is then reduced to dihydrosphingosine (also known as sphinganine), which is subsequently acylated by ceramide synthases (CerS) to form dihydroceramide (B1258172). mdpi.com The final step in the ER is the desaturation of dihydroceramide by dihydroceramide desaturase to produce ceramide. mdpi.com

Once synthesized in the ER, ceramides are transported to the Golgi apparatus, which functions as a major metabolic and sorting center for these lipids. mdpi.combiologists.com Within the Golgi, ceramides can be further metabolized into more complex sphingolipids. mdpi.com For instance, sphingomyelin (B164518) synthase 1 (SMS1) catalyzes the conversion of ceramide to sphingomyelin in the trans-Golgi. biologists.comscientificarchives.com Alternatively, glucosylceramide synthase can convert ceramide to glucosylceramide on the cytosolic side of the Golgi. spandidos-publications.commdpi.com

The Golgi apparatus is therefore crucial for determining the fate of newly synthesized ceramides, directing them towards the formation of various sphingolipids that will be sorted and transported to other cellular destinations, including the plasma membrane. mdpi.combiologists.com The accumulation of short-chain ceramides in the Golgi has been observed to inhibit protein transport and alter the structure of the Golgi itself, highlighting the importance of efficient ceramide processing and export from this organelle. biologists.com The transport of ceramide from the ER to the Golgi is a rate-limiting step in sphingomyelin biosynthesis and is mediated by the ceramide transfer protein (CERT). researchgate.net

Mitochondria are increasingly recognized as important sites for ceramide-mediated signaling, particularly in the context of apoptosis. biorxiv.org While ceramide synthesis primarily occurs in the ER, ceramides can accumulate in mitochondria under certain stress conditions. biorxiv.orgfrontiersin.org This accumulation can be a result of transport from the ER or local synthesis by mitochondrial-associated membranes (MAMs), which are specialized subdomains of the ER in close contact with mitochondria. frontiersin.orgnih.gov

Once in the mitochondria, ceramides can directly impact the organelle's function. They have been shown to form channels in the outer mitochondrial membrane, facilitating the release of pro-apoptotic factors like cytochrome c. biologists.comfrontiersin.org Furthermore, ceramides can modulate the activity of key proteins in the electron transport chain and interact with members of the Bcl-2 family of proteins, which are critical regulators of apoptosis. biorxiv.orgfrontiersin.org The targeted delivery of ceramides to mitochondria has been shown to be sufficient to induce apoptosis, underscoring the critical role of mitochondrial ceramide accumulation in determining cell fate. biologists.com

The lysosome is another key organelle involved in ceramide metabolism, primarily through the breakdown of complex sphingolipids and the recycling of their components via the salvage pathway. mdpi.comresearchgate.net Sphingomyelinases, for example, can hydrolyze sphingomyelin to generate ceramide within the lysosome. mdpi.comresearchgate.net This lysosomally generated ceramide can then be further broken down by acid ceramidase into sphingosine (B13886) and a free fatty acid. oup.com

The sphingosine produced can then be transported out of the lysosome and re-utilized for the synthesis of new ceramides in the ER, completing the salvage pathway. mdpi.com This recycling mechanism is crucial for maintaining sphingolipid homeostasis and can account for a significant portion of the cell's ceramide pool. mdpi.com Dysregulation of lysosomal ceramide metabolism is associated with several lysosomal storage disorders and has been implicated in the pathology of neurodegenerative diseases like Parkinson's disease. oup.commdpi.com

Mitochondrial Association and Regulation

Enzymatic Control of Ceramide Pool and Species Composition

The diversity of ceramide species, characterized by different fatty acid chain lengths, is generated and controlled by a family of enzymes with distinct substrate specificities. This enzymatic control is fundamental to the specific biological functions of different ceramide pools.

The final step in the de novo synthesis of ceramides, the acylation of the sphingoid base, is catalyzed by a family of six ceramide synthase enzymes (CerS1-6). mdpi.commdpi.com A key feature of these enzymes is their remarkable specificity for fatty acyl-CoAs of different chain lengths. mdpi.comresearchgate.net This specificity is the primary determinant of the acyl chain composition of the cellular ceramide pool.

Each CerS isoform exhibits a preference for a particular range of fatty acyl-CoA chain lengths:

CerS1 shows high selectivity for C18:0-CoA (stearoyl-CoA). uniprot.org

CerS2 preferentially utilizes very-long-chain fatty acyl-CoAs, primarily C22-C24. mdpi.comresearchgate.net

CerS3 has a broader specificity but is important for the synthesis of ceramides with very-long-chain fatty acids (C26 and longer). mdpi.comexpasy.org

CerS4 is specific for C18-C22 acyl-CoAs. mdpi.com

CerS5 is the major synthase for C16-ceramide. mdpi.commdpi.com

CerS6 also synthesizes C16-ceramide. mdpi.com

The tissue-specific expression of these CerS isoforms further contributes to the diversity of ceramide species in different cell types and organs. mdpi.comresearchgate.net For example, CerS1 is predominantly expressed in skeletal muscle and the brain, while CerS2 is abundant in the liver and kidney. researchgate.netuniprot.org This differential expression and acyl-chain specificity allow for the generation of distinct ceramide pools with specialized biological functions in different tissues. mdpi.com

Sphingomyelinase Isoforms (Acid and Neutral)

The metabolic pathways that generate ceramide are critical for maintaining cellular homeostasis, and the hydrolysis of sphingomyelin by sphingomyelinases represents a significant source of this bioactive lipid. Sphingomyelinases are broadly categorized into acid and neutral isoforms based on their optimal pH for activity, and both play distinct roles in cellular signaling and function. ahajournals.orgencyclopedia.pub

Acid Sphingomyelinase (A-SMase) , encoded by the SMPD1 gene, primarily resides within the lysosomes but can also be secreted. ahajournals.orgahajournals.org It is a key enzyme in the salvage pathway, which recycles complex sphingolipids back into ceramides. ahajournals.org In response to various stimuli, including inflammatory cytokines like TNF-α, A-SMase can be activated, leading to the production of ceramide. ahajournals.orgembopress.org The generated ceramide can then act as a second messenger, influencing cellular processes such as apoptosis. embopress.org Research has shown that ceramide produced by A-SMase can directly bind to and activate other enzymes, such as the endosomal protease cathepsin D, further propagating downstream signaling cascades. embopress.org

Neutral Sphingomyelinases (N-SMases) constitute a family of enzymes that are active at a neutral pH and are typically membrane-bound. ahajournals.org There are several isoforms, including NSmase 1 (SMPD2), NSmase 2 (SMPD3), NSmase 3 (SMPD4), and a mitochondrial NSmase (SMPD5). ahajournals.org In the vascular endothelium, NSmase 2 is one of the most well-characterized isoforms and is involved in the rapid, acute production of ceramide in response to stimuli such as oxidative stress and inflammatory signals. ahajournals.org This acute generation of ceramide via the N-SMase pathway is often linked to subsequent conversion into other signaling molecules like sphingosine-1-phosphate (S1P). ahajournals.org

The differential localization and activation of these sphingomyelinase isoforms allow for precise spatial and temporal control of ceramide production, enabling it to participate in a wide array of cellular functions.

| Enzyme Family | Isoforms | Primary Location | Key Characteristics |

| Acid Sphingomyelinase (A-SMase) | SMPD1 (Lysosomal and Secreted) | Lysosomes, Secreted | Optimal at acidic pH; Involved in the salvage pathway and stress-induced ceramide production. ahajournals.orgahajournals.org |

| Neutral Sphingomyelinase (N-SMase) | SMPD2, SMPD3, SMPD4, SMPD5 | Plasma Membrane, Mitochondria | Optimal at neutral pH; Responsible for rapid, acute ceramide generation in response to stimuli. ahajournals.org |

Role of Dihydroceramide Desaturase

A crucial step in the de novo synthesis of ceramide is the conversion of its immediate precursor, dihydroceramide (dhCer). This reaction is catalyzed by the enzyme dihydroceramide desaturase (DEGS) , which introduces a critical C4-C5 trans-double bond into the sphingoid base of dihydroceramide. mdpi.comdiabetesjournals.orgelifesciences.org This desaturation step is what distinguishes ceramide from dihydroceramide and is largely responsible for the distinct biological activities of the two molecules. diabetesjournals.orgplos.org

There are two known isoforms of this enzyme in mammals, DEGS1 and DEGS2. diabetesjournals.org DEGS1 is the primary enzyme responsible for the synthesis of most cellular ceramides, while DEGS2 is involved in producing phytoceramides and has a more restricted tissue expression, found mainly in the skin, intestine, and kidney. diabetesjournals.org The introduction of the double bond by DEGS1 enhances the conformational plasticity of the molecule. elifesciences.org

The activity of dihydroceramide desaturase is a key regulatory point in ceramide metabolism. Downregulation or inhibition of DEGS1 leads to an accumulation of dihydroceramides and a corresponding decrease in ceramide levels, altering the cellular sphingolipid profile. diabetesjournals.orgplos.org This shift in the dihydroceramide-to-ceramide ratio has been shown to impact various cellular functions, including adipocyte differentiation, oxidative stress, and cell survival. diabetesjournals.orgembopress.org Research using this compound probes can help to further elucidate how the balance between dihydroceramide and ceramide, controlled by DEGS1, affects downstream cellular events and membrane dynamics. The enzyme is considered a potential therapeutic target for conditions associated with altered ceramide metabolism. diabetesjournals.orgresearchgate.net

| Enzyme | Gene | Function | Significance |

| Dihydroceramide Desaturase 1 | DEGS1 | Introduces a C4-C5 trans-double bond into dihydroceramide to form ceramide. mdpi.comelifesciences.org | The final and critical step in de novo ceramide synthesis, regulating the cellular ratio of dihydroceramide to ceramide. diabetesjournals.orgplos.org |

| Dihydroceramide Desaturase 2 | DEGS2 | Catalyzes the synthesis of phytoceramides. diabetesjournals.org | Expression is restricted to specific tissues like skin and intestine. diabetesjournals.org |

Ceramidases and Sphingosine Kinases in Interconversion

Ceramide sits (B43327) at the center of sphingolipid metabolism and can be rapidly interconverted into other bioactive lipids, a process tightly regulated by the opposing actions of ceramidases and kinases. oaepublish.comkarger.com This dynamic balance, often referred to as the ceramide-sphingosine-S1P rheostat, is critical for determining cell fate, with ceramide generally promoting anti-proliferative and apoptotic responses, while sphingosine-1-phosphate (S1P) promotes survival, growth, and proliferation. oaepublish.commdpi.com

Ceramidases (CDases) are a family of hydrolase enzymes that catalyze the cleavage of the amide bond in ceramide, releasing a fatty acid and sphingosine (Sph). oaepublish.comresearchgate.net There are five known human ceramidases, classified by their optimal pH:

Acid Ceramidase (ASAH1): A lysosomal enzyme that is ubiquitously expressed. mdpi.comresearchgate.net

Neutral Ceramidase (ASAH2): Primarily found at the plasma membrane and highly expressed in the intestine. mdpi.comresearchgate.net

Alkaline Ceramidases (ACER1, ACER2, ACER3): These enzymes differ in their substrate preferences and tissue distribution. mdpi.comresearchgate.net

By hydrolyzing ceramide, ceramidases decrease its cellular concentration while simultaneously producing sphingosine, the substrate for sphingosine kinases. researchgate.net

Sphingosine Kinases (SphK) are the enzymes responsible for phosphorylating sphingosine to generate S1P. oaepublish.comresearchgate.net There are two main isoforms:

Sphingosine Kinase 1 (SphK1): Generally considered to be pro-survival. researchgate.net

Sphingosine Kinase 2 (SphK2): Can have pro-apoptotic functions. researchgate.net

The S1P generated can then act as an intracellular second messenger or be exported out of the cell to signal through a family of G-protein coupled receptors (S1PR1-5). mdpi.com The interconversion between these key sphingolipids allows cells to rapidly respond to various stimuli, such as cellular stress or growth factors, by shifting the balance of the rheostat to favor either cell death or survival. oaepublish.comkarger.com

| Enzyme Group | Key Enzymes | Action | Product(s) | Cellular Role |

| Ceramidases | ASAH1, ASAH2, ACER1-3 | Hydrolyze ceramide. oaepublish.comresearchgate.net | Sphingosine + Fatty Acid | Decrease pro-apoptotic ceramide levels; provide substrate for S1P synthesis. karger.com |

| Sphingosine Kinases | SphK1, SphK2 | Phosphorylate sphingosine. oaepublish.comresearchgate.net | Sphingosine-1-Phosphate (S1P) | Generate pro-survival and mitogenic S1P. oaepublish.commdpi.com |

Mechanisms of Ceramide Transport Between Organelles

Non-Vesicular Transport by CERT

A primary mechanism for the intracellular movement of ceramide is non-vesicular transport, mediated by the Ceramide Transfer Protein (CERT) . nih.govresearchgate.net Synthesized in the endoplasmic reticulum (ER), ceramide must be delivered to the trans-Golgi network for conversion into sphingomyelin. nih.govoup.com CERT facilitates this specific transport step at membrane contact sites between the ER and the Golgi. oup.commdpi.com

CERT is a multi-domain protein essential for its function: nih.govacs.org

START Domain: A steroidogenic acute regulatory protein-related lipid transfer domain that specifically binds and shields a single ceramide molecule from the aqueous cytosol. oup.comacs.org

Pleckstrin Homology (PH) Domain: This domain targets CERT to the Golgi apparatus by binding to phosphatidylinositol 4-phosphate (PtdIns(4)P) on the Golgi membrane. nih.govplos.org

FFAT Motif: A motif with two phenylalanine residues in an acidic tract that binds to the ER-resident protein VAP (VAMP-associated protein), thereby tethering CERT to the ER. nih.govplos.org

This dual-organelle targeting mechanism allows CERT to bridge the ER-Golgi gap and efficiently shuttle ceramide from its site of synthesis to its site of conversion into sphingomyelin. nih.govoup.com Fluorescently-labeled ceramide analogs, such as This compound , are invaluable tools for studying this process in real-time. medchemexpress.comcaymanchem.com The anthrylvinyl (AV) fluorophore on these probes allows researchers to monitor the CERT-mediated transfer of ceramide between membranes using techniques like Förster resonance energy transfer (FRET). researchgate.netcaymanchem.com Studies using these probes have demonstrated that the transport activity of CERT is sensitive to the surrounding lipid environment. medchemexpress.com

| Protein | Key Domains/Motifs | Function | Mechanism |

| CERT (Ceramide Transfer Protein) | START Domain, PH Domain, FFAT Motif | Mediates non-vesicular transport of ceramide from the ER to the Golgi. nih.govresearchgate.net | The PH domain binds to the Golgi, the FFAT motif binds to the ER, and the START domain carries the ceramide molecule across the cytosolic space. nih.govoup.complos.org |

Vesicular Transport Mechanisms

In addition to the non-vesicular pathway mediated by CERT, ceramide can also be transported from the ER to the Golgi apparatus via vesicular transport. mdpi.commdpi.comnih.gov This pathway is part of the cell's general secretory machinery, where lipids and proteins are enclosed within small, membrane-bound vesicles that bud off from a donor organelle (the ER) and fuse with an acceptor organelle (the Golgi).

The regulation and precise molecular machinery governing the sorting of ceramide into transport vesicles are less understood compared to the non-vesicular route. However, it is clear that both vesicular and non-vesicular pathways coexist and may serve different functional roles in maintaining sphingolipid homeostasis within the cell. mdpi.comnih.gov

Role of Membrane Contact Sites in Lipid Exchange

Membrane contact sites (MCS) are regions where the membranes of two distinct organelles come into close apposition, typically within 10-30 nanometers, without fusing. oup.comportlandpress.com These sites are crucial hubs for inter-organellar communication and are particularly important for the non-vesicular transport of small molecules, including lipids. oup.comportlandpress.com

The ER forms extensive MCS with nearly all other organelles, including the Golgi apparatus, mitochondria, and the plasma membrane. portlandpress.com These contact sites are essential for the function of lipid transfer proteins (LTPs), such as CERT, by minimizing the distance a lipid must travel through the aqueous cytosol. nih.gov

In the context of ceramide transport, the ER-Golgi MCS is of paramount importance. oup.com It is at these sites that CERT executes its function. The CERT protein tethers the two membranes together by simultaneously binding to the VAP protein on the ER and PtdIns(4)P on the Golgi membrane. nih.govoup.com This creates a transient bridge that facilitates the efficient extraction of ceramide from the ER membrane by the START domain and its subsequent delivery to the Golgi. oup.com The maintenance of a ceramide gradient, driven by the rapid conversion of ceramide to sphingomyelin in the Golgi, helps to ensure the vectorial nature of this transport. oup.com Therefore, MCS provide the structural platform necessary for LTPs like CERT to perform rapid and specific lipid exchange between organelles, bypassing the slower vesicular transport pathway. nih.govfrontiersin.org

Investigation of Ceramide Signaling Pathways Using Av Ceramide and Analogous Probes

Modulation of Intracellular Signal Transduction Networks

Ceramides (B1148491), a class of lipid second messengers, are pivotal in the regulation of complex intracellular signaling networks that govern cellular fate. Probes such as AV-Ceramide, a fluorescently tagged C10-ceramide, are instrumental in elucidating the spatiotemporal dynamics of these pathways. caymanchem.com Ceramides can be generated through the hydrolysis of sphingomyelin (B164518) by sphingomyelinases or via de novo synthesis. qiagen.comspandidos-publications.comfrontiersin.org Their accumulation initiates a cascade of signaling events, profoundly impacting protein kinase and phosphatase activities, and interacting with critical signaling complexes.

Activation of Protein Kinase Cascades (e.g., Akt, PKC, JNK/SAPK, MAPK)

Ceramides are recognized as significant modulators of several protein kinase cascades, influencing cellular processes ranging from proliferation and differentiation to stress responses and apoptosis. physiology.org The activation of these cascades is a central mechanism through which ceramide exerts its biological effects.

One of the key targets of ceramide is the Protein Kinase C (PKC) family. Specifically, ceramide directly activates Protein Kinase C zeta (PKCζ). nih.govashpublications.org This activation is not merely an isolated event but serves as a crucial step in assembling larger signaling complexes. For instance, ceramide-activated PKCζ can form a complex with upstream components of the Stress-Activated Protein Kinase (SAPK) cascade, including MEKK1 and SEK1. qiagen.comnih.gov This leads to the activation of the JNK/SAPK pathway, which is heavily involved in cellular stress responses. qiagen.com Studies have shown that both saturated fatty acids and cell-permeable ceramides can activate PKCζ, which in turn activates downstream Mitogen-Activated Protein Kinases (MAPKs) like Erk, JNK, and p38. ahajournals.org

The Mitogen-Activated Protein Kinase (MAPK) pathways are also prominently affected by ceramide. irb.hr Ceramide can induce the activation of the MAPK/ERK pathway. qiagen.comnih.gov For example, mildly oxidized low-density lipoproteins (oxLDL) can stimulate the sphingomyelin-ceramide pathway, leading to a sustained activation of p44/42 MAPK and subsequent cell proliferation in vascular smooth muscle cells. nih.gov This effect can be mimicked by the addition of a permeable C2-ceramide, underscoring ceramide's role as a key intermediate. nih.gov

Conversely, ceramide signaling can also antagonize pro-survival pathways, such as the Akt/PKB pathway. By activating protein phosphatases, ceramides can lead to the dephosphorylation and inactivation of Akt, a critical kinase for cell survival and proliferation. frontiersin.orgirb.hr This inhibition of the Akt pathway is a key component of ceramide's pro-apoptotic and anti-proliferative functions.

Table 1: Ceramide-Modulated Protein Kinase Cascades

| Kinase Cascade | Effect of Ceramide | Key Downstream Events | Associated Cellular Processes |

|---|---|---|---|

| Akt/PKB | Inhibition (via phosphatase activation) | Decreased phosphorylation of pro-survival targets (e.g., Bad) | Inhibition of cell survival, promotion of apoptosis. irb.hr |

| PKC | Direct Activation (specifically PKCζ) | Formation of signaling complexes with SAPK components. nih.gov | Stress response, cell cycle arrest, apoptosis. qiagen.comnih.gov |

| JNK/SAPK | Activation | Phosphorylation of transcription factors (e.g., AP-1). qiagen.com | Apoptosis, inflammation, stress responses. qiagen.com |

| MAPK/ERK | Activation | Phosphorylation of downstream kinases and transcription factors. qiagen.com | Proliferation, differentiation, stress responses. nih.gov |

Involvement of Protein Phosphatases (e.g., PP1, PP2A)

A crucial aspect of ceramide signaling is its ability to activate a specific subset of serine/threonine protein phosphatases, collectively known as Ceramide-Activated Protein Phosphatases (CAPPs). nih.govwikipedia.org The most prominent members of this group are Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A). nih.govapexbt.commedchemexpress.com This activation is a direct, allosteric mechanism. nih.gov

The activation of PP1 and PP2A by ceramide has profound consequences for cellular signaling, as these phosphatases have a broad range of substrates, including key components of survival and death pathways. nih.gov For example, ceramide-activated PP2A can dephosphorylate and inactivate the anti-apoptotic protein Bcl-2, thereby promoting cell death. irb.hrbiologists.com Similarly, PP2A activation is linked to the dephosphorylation and inhibition of the pro-survival kinase Akt, further tilting the cellular balance towards apoptosis. frontiersin.orgirb.hr

The ability of ceramide to activate these phosphatases allows it to counteract the activity of many protein kinases, effectively reversing phosphorylation events that promote cell growth and survival. nih.gov This mechanism is fundamental to ceramide's role in inducing cell cycle arrest and apoptosis. wikipedia.org

Table 2: Ceramide-Activated Protein Phosphatases (CAPPs)

| Phosphatase | Ceramide's Effect | Key Substrates | Cellular Outcome |

|---|---|---|---|

| PP1 | Activation | Glycogen synthase, other metabolic enzymes. nih.govwikipedia.org | Regulation of metabolism, apoptosis. nih.govwikipedia.org |

| PP2A | Activation | Akt, Bcl-2, c-jun. irb.hrwikipedia.orgbiologists.com | Inhibition of survival pathways, apoptosis induction. irb.hrwikipedia.org |

Interactions with Death-Inducing Signaling Complexes

Ceramides play a direct role in the potentiation of death receptor-mediated apoptosis by influencing the formation of the Death-Inducing Signaling Complex (DISC). frontiersin.org Death receptors, such as Fas (also known as CD95), are critical initiators of the extrinsic apoptotic pathway. pnas.org

Upon stimulation by its ligand (FasL) or other stresses like radiation, the Fas receptor undergoes clustering within the plasma membrane. frontiersin.orgpnas.org Ceramides are instrumental in this process, promoting the formation of large membrane microdomains or "ceramide-rich platforms." pnas.orgnih.gov These platforms facilitate the oligomerization of Fas receptors, a prerequisite for the recruitment of the adaptor protein FADD (Fas-Associated Death Domain). frontiersin.orgpnas.org

The recruitment of FADD, in turn, allows for the binding and subsequent activation of pro-caspase-8, forming the core of the DISC. frontiersin.orgmdpi.com The activation of caspase-8 at the DISC initiates a caspase cascade, leading to the execution phase of apoptosis. frontiersin.org Therefore, ceramide's ability to remodel the plasma membrane and facilitate receptor clustering is a critical upstream event that enhances the efficiency of death receptor signaling. pnas.orgnih.gov

Role in Cellular Stress Responses

Apoptosis Induction Mechanisms

Ceramide is a well-established second messenger in the induction of apoptosis, triggered by a wide array of stimuli including chemotherapeutic agents, radiation, and inflammatory cytokines like TNF-α. spandidos-publications.combiologists.comnih.govmdpi.com Its pro-apoptotic activity is mediated through a multi-pronged approach targeting various cellular compartments and pathways.

Mitochondrial Pathway: A central hub for ceramide-induced apoptosis is the mitochondrion. nih.gov Ceramides can act on mitochondria directly or indirectly to induce mitochondrial outer membrane permeabilization (MOMP). biologists.com This can occur through the formation of ceramide channels in the mitochondrial outer membrane, leading to the release of pro-apoptotic factors like cytochrome c. oup.comresearchgate.net Furthermore, ceramide signaling leads to the activation of pro-apoptotic Bcl-2 family members, such as Bax. nih.govuu.nl The activation of Bax is a critical commitment step, leading to cytochrome c release. nih.gov Conversely, ceramide promotes the dephosphorylation and inactivation of anti-apoptotic Bcl-2 proteins via the activation of phosphatases like PP2A. qiagen.comirb.hrbiologists.com

Caspase Activation: Ceramide signaling leads to the activation of the caspase cascade, the central executioners of apoptosis. qiagen.com This occurs through both the extrinsic and intrinsic pathways. As mentioned, by promoting DISC formation, ceramide facilitates the activation of the initiator caspase-8. frontiersin.orgpnas.org The release of cytochrome c from mitochondria, induced by ceramide, triggers the formation of the apoptosome and the activation of the initiator caspase-9. uu.nl Both caspase-8 and caspase-9 converge to activate effector caspases, such as caspase-3, which are responsible for cleaving cellular substrates and dismantling the cell. qiagen.comirb.hr

Kinase and Phosphatase Regulation: As detailed previously, ceramide's ability to inhibit pro-survival kinase pathways (e.g., Akt) and activate protein phosphatases (e.g., PP2A) is integral to its apoptotic function. irb.hrbiologists.com By shutting down survival signals and removing protective phosphorylations from proteins like Bad and Bcl-2, ceramide sensitizes the cell to apoptotic stimuli. qiagen.comirb.hr

Table 3: Mechanisms of Ceramide-Induced Apoptosis

| Mechanism | Key Molecular Events | Reference |

|---|---|---|

| Mitochondrial Disruption | Formation of ceramide channels; Bax activation; Bcl-2 inactivation; Cytochrome c release. | biologists.comnih.govoup.comresearchgate.netuu.nl |

| Caspase Activation | Facilitation of DISC formation (Caspase-8); Apoptosome assembly (Caspase-9); Activation of effector caspases (Caspase-3). | qiagen.comfrontiersin.orgpnas.orguu.nl |

| Signaling Pathway Modulation | Inhibition of Akt pathway; Activation of JNK/SAPK pathway; Activation of PP1 and PP2A. | qiagen.comirb.hrbiologists.com |

| Death Receptor Sensitization | Formation of ceramide-rich platforms to cluster Fas receptors. | pnas.orgnih.gov |

Autophagy Regulation

Beyond apoptosis, ceramide is also a key regulator of autophagy, a cellular process for the degradation and recycling of cytoplasmic components. mdpi.comcsic.es The role of ceramide in autophagy is complex, as it can induce both a protective, pro-survival autophagic response and a lethal form of autophagy, sometimes referred to as type II programmed cell death. mdpi.comtandfonline.com

Ceramide can trigger autophagy by several mechanisms. It can induce the activation of ceramide-activated protein phosphatases (CAPPs), which can lead to the inhibition of mTOR, a major negative regulator of autophagy. mdpi.com Furthermore, ceramide is involved in increasing the expression of the essential autophagy protein Beclin-1, potentially through the activation of the JNK-c-Jun signaling pathway. mdpi.com

In some contexts, particularly in cancer cells, the accumulation of specific ceramide species, such as C18-ceramide, at the mitochondrial membrane can directly recruit the autophagy protein LC3II, anchoring the autophagosome to the mitochondria to induce a form of lethal mitophagy. nih.govmdpi.com This process involves the degradation of a significant portion of the cell's mitochondria, ultimately leading to cell death in a manner that can be independent of apoptosis. mdpi.com The balance between ceramide and its metabolite, sphingosine-1-phosphate (S1P), appears to be a critical determinant of whether the induced autophagy is pro-survival or pro-death. tandfonline.com

Inflammatory Signaling Pathways

This compound and other ceramide analogs are instrumental in dissecting the role of ceramides in inflammatory signaling. Ceramides are recognized as key second messengers in pathways that govern inflammation. frontiersin.orgcreative-proteomics.com They are implicated in the activation of several pro-inflammatory signaling cascades, which include the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. creative-proteomics.com The activation of these pathways is a critical step that leads to the production of inflammatory cytokines and chemokines. creative-proteomics.com

Research has demonstrated that ceramides can stimulate the NF-κB pathway, which may occur sequentially with the activation of tumor necrosis factor-alpha (TNF-α), thereby initiating a cascade of inflammatory events. frontiersin.org In some cellular contexts, ceramide generation is considered a necessary step for TNF-induced NF-κB activation. ahajournals.org For instance, studies using specific inhibitors have shown that blocking ceramide synthesis can attenuate the activation of NF-κB and the subsequent release of cytokines. physiology.org In human hepatoma HepG2 cells, ceramide treatment has been shown to increase the phosphorylation of NF-κB proteins. plos.org However, the role of ceramide in NF-κB activation can be cell-type specific, with some studies reporting that ceramide analogues fail to activate NF-κB in human vascular endothelial cells. ahajournals.orgahajournals.org

Ceramides also influence the production of various pro-inflammatory cytokines. Observational studies have found positive correlations between plasma ceramide levels and the inflammatory marker Interleukin-6 (IL-6). frontiersin.org Furthermore, ceramides are known to have stimulatory effects on TNF-α. frontiersin.org In endothelial cells, ceramides can promote the production of pro-inflammatory cytokines, contributing to vascular inflammation and the development of conditions like atherosclerosis. creative-proteomics.com The production of ceramide 1-phosphate (C1P) from ceramide can also lead to the synthesis of pro-inflammatory factors such as prostaglandins (B1171923) and leukotrienes. mdpi.com

Table 1: Influence of Ceramide Probes on Inflammatory Signaling Markers

| Probe / Ceramide Type | Cell Type / Model | Pathway Affected | Key Finding | Citation |

|---|---|---|---|---|

| Ceramide | General | NF-κB, MAPK | Activates pro-inflammatory cascades, inducing cytokine and chemokine production. | creative-proteomics.com |

| Ceramide | Plasma | IL-6 | Positive correlation observed between plasma ceramide levels and IL-6. | frontiersin.org |

| Ceramide | General | TNF-α, NF-κB | Stimulates TNF-α and NF-κB pathways, initiating an inflammation cascade. | frontiersin.org |

| Ceramide Analogs | Human Hepatoma (HepG2) | NF-κB | Increased phosphorylation of NF-κB proteins. | plos.org |

| Ceramide Analogs | Human Vascular Endothelial Cells | NF-κB | Failed to activate NF-κB, suggesting cell-type specificity. | ahajournals.org |

| Ceramide 1-Phosphate (C1P) | General | Prostaglandins, Leukotrienes | Promotes the synthesis of these pro-inflammatory factors. | mdpi.com |

Oxidative Stress Response

The use of this compound and related probes has been crucial in understanding the intricate relationship between ceramide signaling and the cellular oxidative stress response. There is a clear, bidirectional interaction where reactive oxygen species (ROS) can activate ceramide production, and conversely, ceramide accumulation leads to increased ROS generation. mdpi.com This interplay contributes to various physiological and pathological processes. mdpi.com

Ceramides trigger the generation of ROS in numerous mammalian cell types. mdpi.comnih.gov This effect is mediated through the activation of several key enzymes. Sources of ROS stimulated by ceramide include NADPH oxidases (Nox), the mitochondrial electron transport chain, and uncoupled endothelial nitric oxide synthase (eNOS). mdpi.com In vascular cells, ceramide has been shown to enhance ROS production by activating these very enzymes. mdpi.com Specifically, ceramide can induce the translocation of NADPH oxidase subunits, leading to the assembly of the active enzyme complex and subsequent production of superoxide (B77818) radicals (O₂⁻). mdpi.comnih.gov

Furthermore, ceramides can directly interact with the mitochondrial respiratory chain, increasing the production of ROS as by-products. frontiersin.org Studies in endothelial cells have implicated ceramide in mitochondrial ROS production induced by stimuli like TNF-α. mdpi.com This accumulation of ROS can lead to a state of oxidative stress, which is a key factor in the pathogenesis of various diseases, including cardiovascular conditions and neurodegenerative disorders. frontiersin.orgmdpi.comfrontiersin.org The generated ROS, such as superoxide, are precursors to other damaging free radicals. frontiersin.org This ceramide-induced oxidative stress can also create a positive feedback loop, where ROS further activates sphingomyelinases to produce more ceramide. frontiersin.org

Table 2: Ceramide-Mediated Oxidative Stress Mechanisms

| Mechanism | Key Enzyme/Component | Outcome | Cell/Tissue Context | Citation |

|---|---|---|---|---|

| Enzyme Activation | NADPH Oxidase (Nox) | Increased Superoxide (O₂⁻) Production | Vascular cells, Macrophages | mdpi.comnih.gov |

| Mitochondrial Interaction | Electron Transport Chain | Increased ROS Production | Endothelial cells, Aorta | frontiersin.orgmdpi.com |

| eNOS Uncoupling | Endothelial Nitric Oxide Synthase | Reduced NO, Increased ROS | Vascular Endothelium | frontiersin.orgmdpi.com |

| Positive Feedback Loop | Sphingomyelinases (SMases) | Amplified Ceramide Production | Neurons | frontiersin.org |

Influence on Cell Fate and Differentiation

Cell Cycle Arrest (e.g., G0/G1)

Ceramide analogs serve as powerful tools to investigate the anti-mitogenic functions of sphingolipids, particularly their ability to induce cell cycle arrest. A primary mechanism by which ceramides exert their anti-proliferative effects is by halting cell cycle progression, most notably in the G0/G1 phase. scispace.comnih.gov This function has been observed in various cell types, including leukemia cells and human diploid fibroblasts. nih.govnih.gov

The addition of exogenous, cell-permeable ceramides, such as C6-ceramide, can induce a significant arrest in the G0/G1 phase, an effect comparable to that of serum withdrawal. nih.gov The molecular basis for this arrest is linked to the regulation of key cell cycle proteins. One of the principal targets of ceramide signaling is the Retinoblastoma (Rb) protein. scispace.com Ceramides promote the dephosphorylation of Rb, maintaining it in its active, hypophosphorylated state. scispace.com This active form of Rb binds to and inhibits E2F transcription factors, thereby preventing the expression of genes required for entry into the S phase. scispace.com

Ceramide's influence extends to the regulation of cyclin-dependent kinases (CDKs) and their inhibitors. Research has shown that ceramide can specifically inhibit the activity of CDK2, a key kinase for G1/S transition. nih.gov This inhibition is not direct but is mediated through a dual mechanism: ceramide increases the expression of the CDK inhibitor p21, leading to a greater association of p21 with CDK2, and it also activates protein phosphatases (PP1 and PP2A) that dephosphorylate and inactivate CDK2. nih.gov The activation of p21 can, in some contexts, be dependent on the tumor suppressor p53, although ceramide-induced cell cycle arrest can also occur independently of p53. scispace.com

Table 3: Mechanisms of Ceramide-Induced G0/G1 Cell Cycle Arrest

| Target Molecule | Ceramide's Effect | Downstream Consequence | Cell Type Example | Citation |

|---|---|---|---|---|

| Retinoblastoma (Rb) Protein | Induces dephosphorylation (activation) | Prevents S phase entry | Molt-4 Leukemia Cells | scispace.com |

| Cyclin-Dependent Kinase 2 (CDK2) | Inhibits activity | Halts G1/S transition | WI38 Human Fibroblasts | nih.gov |

| p21 (CDK Inhibitor) | Increases expression and association with CDK2 | Inhibition of CDK2 | WI38 Human Fibroblasts | nih.gov |

| Protein Phosphatases (PP1, PP2A) | Activates phosphatase activity towards CDK2 | Dephosphorylation and inactivation of CDK2 | In vitro assays | nih.gov |

Regulation of Cell Proliferation and Growth

This compound and similar lipid probes are critical for studying the negative regulation of cell proliferation and growth, a hallmark of ceramide's function as a bioactive lipid. frontiersin.orgmdpi.com Intracellular accumulation of ceramides generally acts as a brake on cell proliferation, contributing to the balance between cell growth and cell death. mdpi.comnih.gov This anti-proliferative effect is a key aspect of ceramide's role as a tumor suppressor lipid. mdpi.com

Ceramides regulate proliferation by intervening in signaling pathways that are typically associated with stimulating cell growth. nih.gov For example, ceramides are known to oppose the pro-survival and pro-proliferative signals mediated by the Akt pathway. creative-proteomics.comnih.gov They can inhibit Akt signaling through at least two mechanisms: promoting its dephosphorylation via protein phosphatase 2A (PP2A) and preventing its translocation to the membrane, a process that can involve protein kinase C zeta (PKCζ). nih.gov By dampening these central growth-promoting pathways, ceramides effectively reduce the cell's capacity for proliferation.

Role in Cellular Differentiation and Senescence

Ceramides, and by extension probes like this compound, are integral to the study of cellular differentiation and senescence. nih.gov These processes are fundamental to development, tissue homeostasis, and aging, and ceramide signaling has been implicated as a key regulator. frontiersin.orgnih.gov Increased intracellular levels of ceramide are often associated with the induction of both differentiation and apoptosis, alongside a reduction in cell proliferation. nih.gov